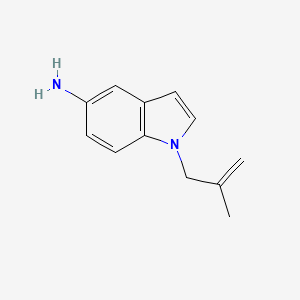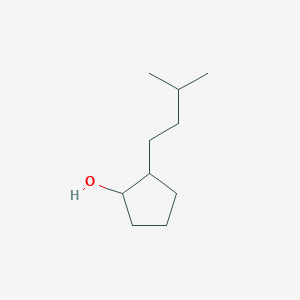
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one is an organic compound characterized by the presence of a difluoropropanoyl group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one typically involves the reaction of 2,2-difluoropropanoyl chloride with 4-ethylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can also enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The difluoropropanoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoropropanoyl chloride: A precursor in the synthesis of 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one.
Ethyl bromodifluoroacetate: Another compound containing a difluoromethyl group, used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both the difluoropropanoyl group and the cyclohexanone ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H16F2O2 |
|---|---|
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
2-(2,2-difluoropropanoyl)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C11H16F2O2/c1-3-7-4-5-9(14)8(6-7)10(15)11(2,12)13/h7-8H,3-6H2,1-2H3 |
Clave InChI |
FAISDSDIWUKAPQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=O)C(C1)C(=O)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R,6R)-6-[[2-(2-carboxyphenyl)benzoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N-diethylethanamine](/img/structure/B13076623.png)
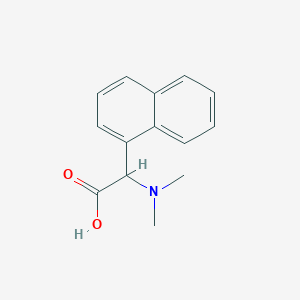
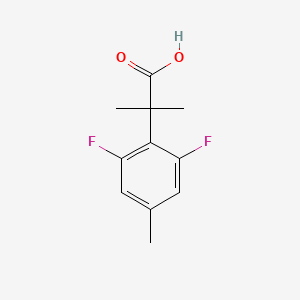
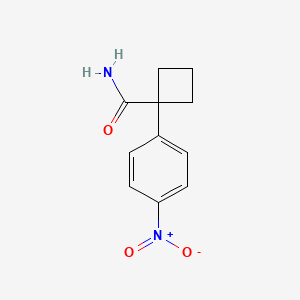
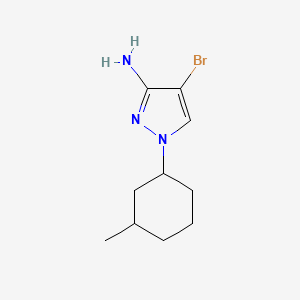
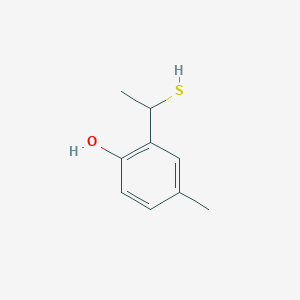
![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)
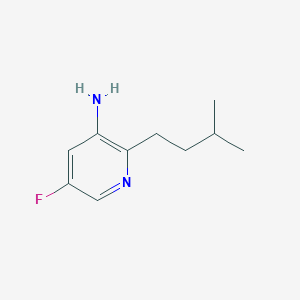
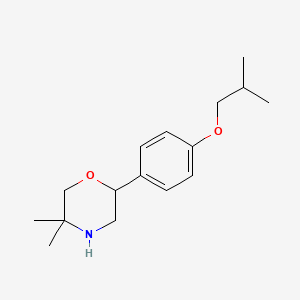
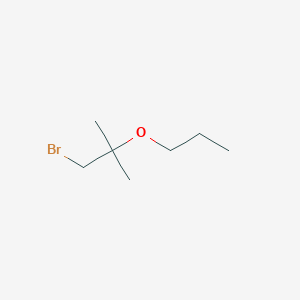
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
